molecular formula C12H14O3 B2357787 3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid CAS No. 887694-21-5

3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid

Cat. No.: B2357787
CAS No.: 887694-21-5
M. Wt: 206.241
InChI Key: BLRNUELPADPXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid is an organic compound with a molecular formula of C12H14O3. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propionic Acid Group: The propionic acid group can be introduced via a Friedel-Crafts acylation reaction using propionic anhydride and a suitable catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-2,3-dihydro-benzofuran-5-yl)-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.

    3-Methyl-2,3-dihydro-benzofuran: Lacks the propionic acid group.

Uniqueness

3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid is unique due to the presence of the propionic acid group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-6-10-7-9(3-5-12(13)14)2-4-11(10)15-8/h2,4,7-8H,3,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRNUELPADPXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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